molecular formula C9H16Cl2N2O2 B2571099 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride CAS No. 1956356-19-6

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride

Cat. No.: B2571099
CAS No.: 1956356-19-6
M. Wt: 255.14
InChI Key: NKJSMHHPWMIEDR-UHFFFAOYSA-N
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Description

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is a chemical compound primarily used as an intermediate in organic synthesis. It serves as a crucial raw material in the synthesis of other compounds and is often employed as a catalyst or reagent in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride typically involves the reaction of 6-ethoxypyridine-3-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
  • 2-Amino-2-(6-ethoxypyridin-3-yl)propanol dihydrochloride
  • 2-Amino-2-(6-ethoxypyridin-3-yl)butanol dihydrochloride

Uniqueness

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride is unique due to its specific ethoxy group at the 6-position of the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-amino-2-(6-ethoxypyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;;/h3-5,8,12H,2,6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJSMHHPWMIEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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